6-(Trimethylsilyl)hex-4-en-1-ol
CAS No.: 97997-91-6
Cat. No.: VC19205248
Molecular Formula: C9H20OSi
Molecular Weight: 172.34 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 97997-91-6 |
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Molecular Formula | C9H20OSi |
Molecular Weight | 172.34 g/mol |
IUPAC Name | 6-trimethylsilylhex-4-en-1-ol |
Standard InChI | InChI=1S/C9H20OSi/c1-11(2,3)9-7-5-4-6-8-10/h5,7,10H,4,6,8-9H2,1-3H3 |
Standard InChI Key | DSCUBQMRFPPONQ-UHFFFAOYSA-N |
Canonical SMILES | C[Si](C)(C)CC=CCCCO |
Introduction
Synthesis and Reactivity
General Synthetic Approaches
Silyl-protected alcohols are typically synthesized via:
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Hydrosilylation: Addition of Si-H bonds to alkenes or alkynes.
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Nucleophilic substitution: Replacement of halides or leaving groups with silyl moieties.
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Protection/deprotection strategies: Using trimethylsilyl chloride (TMSCl) in the presence of bases .
For 6-(trimethylsilyl)hex-4-en-1-ol, a plausible route involves:
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Step 1: Synthesis of hex-4-en-1-ol via Sharpless asymmetric epoxidation or Wittig olefination .
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Step 2: Silylation at position 6 using TMSCl and a base (e.g., imidazole) .
Example Reaction Scheme:
Key Reaction Parameters
Physicochemical Properties
Spectroscopic Data (Predicted)
Applications in Organic Synthesis
As a Protecting Group Intermediate
The TMS group stabilizes alcohols during multistep syntheses, as seen in vitamin D analogs . For example:
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Stepwise functionalization: The hydroxyl group is protected while the double bond undergoes cross-metathesis or hydrogenation .
Catalytic Transformations
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Hydrosilylation: The terminal alkene may participate in Rh- or Pt-catalyzed reactions to form siloxanes .
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Oxidation: Selective oxidation of the alcohol to a ketone (e.g., using Dess-Martin periodinane) .
Comparative Analysis with Analogous Compounds
Compound | CAS | Key Differences | Applications |
---|---|---|---|
6-(Trimethylsilyl)hex-5-yn-1-ol | 103437-52-1 | Triple bond at C5–C6 | Click chemistry substrates |
4-Hexen-1-ol | 928-91-6 | No silyl group | Flavor/fragrance industry |
6-Chloro-4-hexen-1-ol | 933800-55-6 | Chlorine substituent at C6 | Pharmaceutical intermediates |
Challenges and Future Directions
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